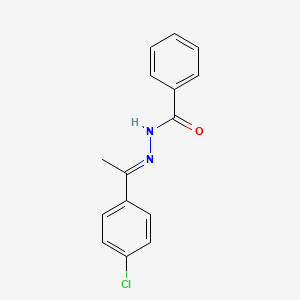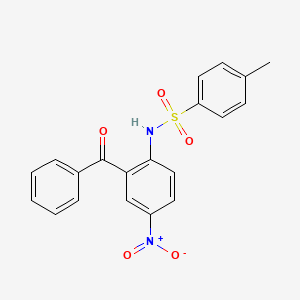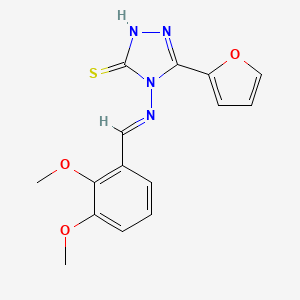
N'-(1-(4-Chlorophenyl)ethylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(4-Chlorophenyl)ethylidene)benzohydrazide is an organic compound with the molecular formula C15H13ClN2O It is a derivative of benzohydrazide and is characterized by the presence of a chlorophenyl group and an ethylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(1-(4-Chlorophenyl)ethylidene)benzohydrazide can be synthesized through the condensation reaction between 4-chloroacetophenone and benzohydrazide. The reaction typically involves the following steps:
Mixing: 4-chloroacetophenone and benzohydrazide are mixed in an appropriate solvent, such as ethanol or methanol.
Heating: The mixture is heated under reflux conditions for several hours to facilitate the condensation reaction.
Cooling and Filtration: After the reaction is complete, the mixture is cooled, and the resulting solid product is filtered and washed with cold solvent to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-(1-(4-Chlorophenyl)ethylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-(4-Chlorophenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives, such as N’-(1-(4-chlorophenyl)ethylidene)benzohydrazide oxides.
Reduction: Reduced forms, such as hydrazine derivatives.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
N’-(1-(4-Chlorophenyl)ethylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the synthesis of coordination complexes with metals, which have applications in catalysis and material development.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N’-(1-(4-Chlorophenyl)ethylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(1-(4-Methylphenyl)ethylidene)benzohydrazide
- N’-(1-(2-Hydroxyphenyl)ethylidene)benzohydrazide
- N’-(1-(4-Chlorophenyl)ethylidene)isonicotinohydrazide
Uniqueness
N’-(1-(4-Chlorophenyl)ethylidene)benzohydrazide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other benzohydrazide derivatives.
Propriétés
Formule moléculaire |
C15H13ClN2O |
|---|---|
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11(12-7-9-14(16)10-8-12)17-18-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19)/b17-11+ |
Clé InChI |
PMKFHOCRKFYCNI-GZTJUZNOSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B11980072.png)
![4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11980079.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11980100.png)
![Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11980113.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980118.png)
![(4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11980125.png)

![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11980137.png)
![4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11980148.png)
![2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980155.png)


